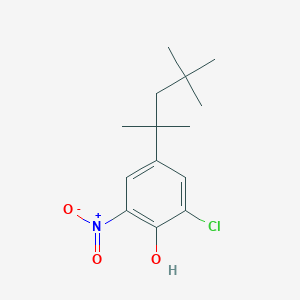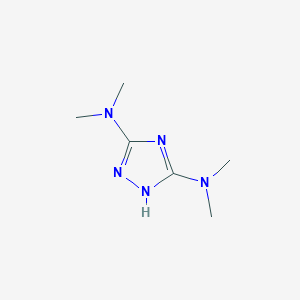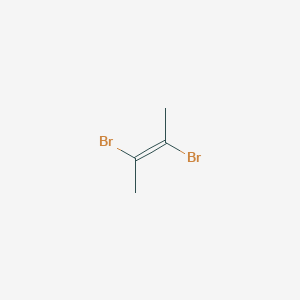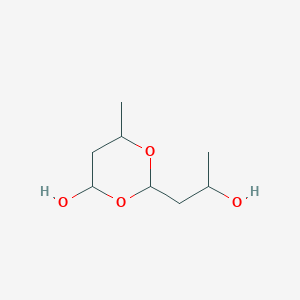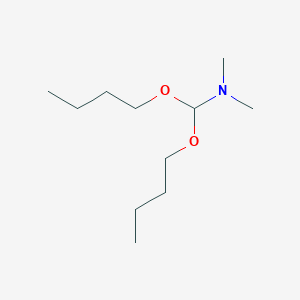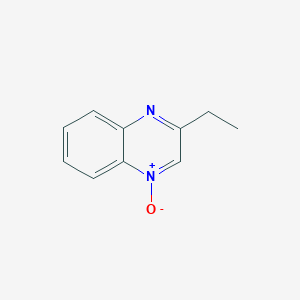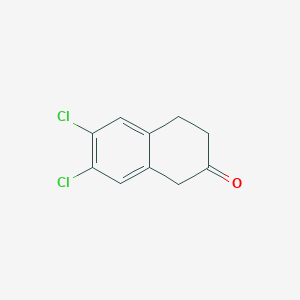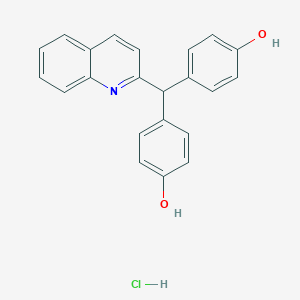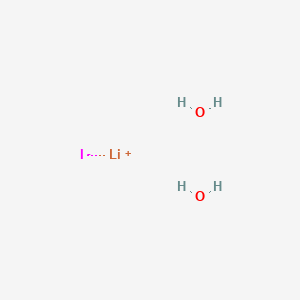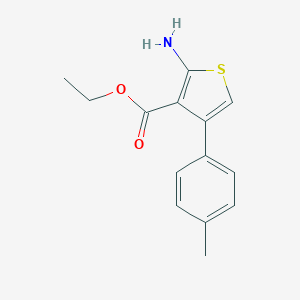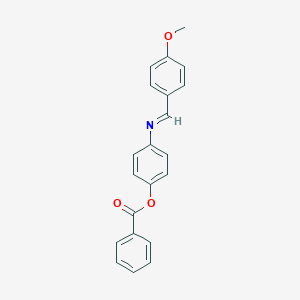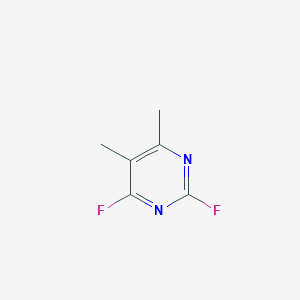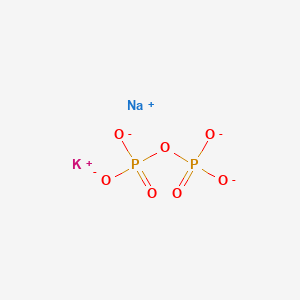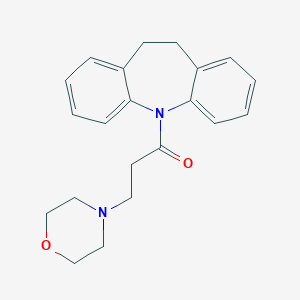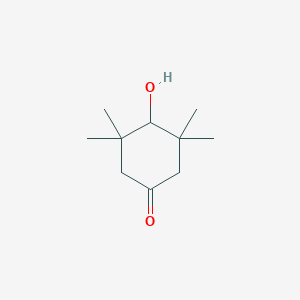
4-Hydroxy-3,3,5,5-tetramethylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3,3,5,5-tetramethylcyclohexanone, also known as HTTC, is a cyclic ketone that has been widely used in scientific research applications due to its unique biochemical and physiological effects. HTTC has been synthesized through various methods and has been utilized in different experiments to understand its mechanism of action.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone is not fully understood, but it has been suggested that it acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for proper nerve function. Inhibition of AChE can lead to an increase in acetylcholine levels, which can result in various neurological effects.
Effets Biochimiques Et Physiologiques
4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has been shown to have various biochemical and physiological effects. It has been demonstrated to have anticonvulsant, analgesic, and anti-inflammatory properties. 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has also been shown to have an effect on memory and learning, as well as on the cardiovascular system. Additionally, 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has been shown to have an effect on the immune system, with studies demonstrating its ability to modulate immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has several advantages for lab experiments. It is readily available and can be synthesized using a simple method. It is also relatively stable and has a long shelf life. However, there are also limitations to using 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone in lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in some experiments. Additionally, 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has been shown to have a high degree of toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone in scientific research. One potential area of focus is the development of new synthetic methods for 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone that can improve its purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone and its effects on various physiological systems. There is also potential for the development of new drugs based on the properties of 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone, particularly in the areas of neurology and immunology.
Méthodes De Synthèse
4-Hydroxy-3,3,5,5-tetramethylcyclohexanone can be synthesized through various methods, including the oxidation of 4-hydroxy-3,3,5,5-tetramethylcyclohexanol with chromium trioxide, the oxidation of 2,6,6-trimethylcyclohex-2-en-1-ol with potassium permanganate, and the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine with potassium permanganate. The most common method for synthesizing 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone is the oxidation of 4-hydroxy-3,3,5,5-tetramethylcyclohexanol with chromium trioxide. This method yields a high purity of 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone, making it suitable for scientific research applications.
Applications De Recherche Scientifique
4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has been widely used in scientific research applications due to its unique properties. It has been used as a reagent for the synthesis of various organic compounds, including cyclic ketones, alcohols, and acids. 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has also been utilized in the synthesis of natural products, such as (-)-kainic acid and (+)-neopeltolide. Additionally, 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has been used in the synthesis of chiral ligands for asymmetric catalysis.
Propriétés
Numéro CAS |
17429-06-0 |
|---|---|
Nom du produit |
4-Hydroxy-3,3,5,5-tetramethylcyclohexanone |
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
4-hydroxy-3,3,5,5-tetramethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-9(2)5-7(11)6-10(3,4)8(9)12/h8,12H,5-6H2,1-4H3 |
Clé InChI |
SFWIZRXAIOWSGY-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)CC(C1O)(C)C)C |
SMILES canonique |
CC1(CC(=O)CC(C1O)(C)C)C |
Synonymes |
4-Hydroxy-3,3,5,5-tetramethylcyclohexanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



